5-Methyl-3'-deoxyuridine is a modified nucleoside analog that has been the subject of various studies due to its potential therapeutic applications. Nucleoside analogs are structurally similar to natural nucleosides, which are the building blocks of nucleic acids, but contain modifications that can confer unique properties, such as antiviral activity. These compounds often act by interfering with nucleic acid synthesis or by inhibiting enzymes involved in nucleic acid metabolism, making them valuable in the treatment of viral infections and certain cancers.
Nucleoside analogs have been extensively studied for their antiviral properties. For example, 5-Trifluoromethyl-2'-deoxyuridine (F3TDR) exhibits potent antiviral activity against herpes simplex virus, even in strains resistant to other antivirals1. Additionally, certain 5-substituted 2'-deoxyuridine derivatives have shown inhibition of herpes simplex virus type 1 replication, indicating their potential as antiviral agents2. These findings suggest that 5-Methyl-3'-deoxyuridine could also be explored for its antiviral capabilities.
The inhibition of cell growth in murine Sarcoma 180 and L1210 by various thymidine analogs indicates that these compounds, including potentially 5-Methyl-3'-deoxyuridine, could have applications in cancer therapy2. The ability to inhibit key enzymes in nucleotide metabolism makes them candidates for disrupting the rapid cell division seen in tumors.
The study of halogenated nucleoside analogs has revealed that some compounds can sensitize enzymes to ultraviolet inactivation4. This property could be harnessed in photochemotherapy, where a drug is activated by light to exert its therapeutic effects, potentially offering a targeted approach to treatment.
5-Methyl-3'-deoxyuridine can be sourced from various biological systems, particularly in organisms that utilize modified nucleosides for DNA synthesis. It is classified under nucleosides, which are the building blocks of nucleic acids. The compound is also recognized for its potential applications in therapeutic contexts and as a research tool in molecular biology.
The synthesis of 5-Methyl-3'-deoxyuridine typically involves several key steps, often starting with 2-deoxyribose as the precursor. A notable method described in literature involves the following steps:
The stereoselectivity during these reactions is influenced by the substituent configurations at various positions on the sugar moiety, which can affect the final yield and purity of the product .
The molecular structure of 5-Methyl-3'-deoxyuridine features a pyrimidine base (thymine) attached to a deoxyribose sugar. Key structural characteristics include:
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been utilized to confirm its structure, revealing details about bond angles and molecular conformation that are critical for understanding its biochemical interactions .
5-Methyl-3'-deoxyuridine participates in various chemical reactions relevant to DNA synthesis:
The efficiency of incorporation by different polymerases varies, with some showing significant resistance to incorporating this modified nucleoside compared to natural substrates .
The mechanism of action for 5-Methyl-3'-deoxyuridine primarily revolves around its role as a nucleotide analog in DNA synthesis. When incorporated into DNA strands by polymerases:
Studies have shown that while it may not effectively suppress viral replication in certain contexts (e.g., HIV), its derivatives exhibit varying levels of activity against different viral targets .
The physical and chemical properties of 5-Methyl-3'-deoxyuridine include:
Spectroscopic techniques such as UV-visible spectroscopy and NMR provide additional insights into its electronic transitions and molecular dynamics .
5-Methyl-3'-deoxyuridine finds applications across several scientific fields:
Its unique properties make it valuable for studying nucleic acid interactions and developing new therapeutic strategies against viral infections .
5-Methyl-3'-deoxyuridine possesses the molecular formula C₁₀H₁₄N₂O₅ and a molecular weight of 242.23 g/mol (monoisotopic mass: 242.090272 Da) [3] [5] [7]. This modified nucleoside consists of a 5-methyluracil (thymine) base linked to a 3-deoxyribofuranose sugar via a β-N-glycosidic bond. The molecule contains three defined stereocenters at positions C1', C2', and C4' of the sugar moiety, conferring specific three-dimensional properties critical to its biological function [3] [9]. X-ray crystallographic analysis reveals the absolute configuration as (2R,3R,5S) for the oxolane ring system [5] [9]. This stereochemistry differentiates it from canonical nucleosides through the absence of the 3'-hydroxyl group, which profoundly impacts sugar puckering dynamics and macromolecular recognition [4] [8].
Table 1: Fundamental Molecular Characteristics of 5-Methyl-3'-deoxyuridine
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₄N₂O₅ |
Average Molecular Weight | 242.23 g/mol |
Monoisotopic Mass | 242.090272 Da |
Stereocenters | 3 defined |
Absolute Configuration | (2R,3R,5S) |
Density (Predicted) | 1.452±0.06 g/cm³ |
pKa (Predicted) | 9.55±0.10 |
The systematic IUPAC name for this compound is 1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione [5] [9]. This name precisely defines the stereochemistry, functional groups, and ring structure. The compound is extensively referenced in scientific literature under various synonyms, including:
These synonyms reflect different naming conventions, including carbohydrate nomenclature (referencing the erythro-pentofuranosyl configuration) and chemical descriptors specifying the tetrahydrofuran ring system. The multiplicity of names arises from its characterization across diverse chemical databases and research contexts. Registry numbers include CAS 7084-29-9 and ChemSpider ID 8056960, providing unique identifiers for substance tracking [3] [7] [9]. The MDL number MFCD01631052 further facilitates chemical inventory management [9].
Table 2: Nomenclature and Identifiers for 5-Methyl-3'-deoxyuridine
Nomenclature Type | Identifier |
---|---|
IUPAC Name | 1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Common Synonyms | 3'-Deoxy-5-methyluridine; 3'-Deoxy-5-methyl-uridine; 3'-DEOXY-5-METHYLURIDINE |
Systematic Synonyms | 1-(3-Deoxy-β-D-erythro-pentofuranosyl)-thymine; 1-((2R,3R,5S)-3-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione |
CAS Registry | 7084-29-9 |
ChemSpider ID | 8056960 |
MDL Number | MFCD01631052 |
Crystallographic studies reveal that 5-methyl-3'-deoxyuridine adopts distinct conformational preferences compared to canonical nucleosides. The molecule exhibits C2'-endo-C1'-exo sugar puckering in crystalline states, a conformation that optimizes base stacking while accommodating the absent 3'-oxygen [4]. The thymine base maintains an anti conformation (χ = -120° to -160°) relative to the glycosidic bond, positioning the base perpendicular to the sugar plane to minimize steric clashes [4] [8]. This spatial arrangement contrasts with the syn conformations observed in some modified nucleosides under cationization.
The hydroxymethyl group at C5' displays a gauche+ orientation (γ = +60°) relative to C4', influencing hydrogen bonding patterns and solvation dynamics [4]. Molecular modeling indicates that removal of the 3'-hydroxyl reduces conformational flexibility in the sugar ring, particularly constraining pseudorotational phase angles to the Southern hemisphere (P = 150°-190°) of the pseudorotation cycle [8]. This restricted puckering impacts nucleic acid backbone geometry when incorporated into oligonucleotides. The predicted crystal density is 1.452±0.06 g/cm³ at 20°C [5] [9], consistent with close molecular packing facilitated by intermolecular hydrogen bonding involving O4, N3H, and the 5'-hydroxymethyl group.
Table 3: Conformational Parameters of 5-Methyl-3'-deoxyuridine
Conformational Element | Preferred State | Structural Significance |
---|---|---|
Glycosidic Bond Torsion | Anti (χ = -120° to -160°) | Minimizes steric clash; optimizes base stacking |
Sugar Puckering | C2'-endo-C1'-exo | Accommodates missing 3'-OH; affects backbone geometry |
C4'-C5' Torsion (γ) | gauche+ (+60°) | Influences phosphate positioning in nucleotides |
Pseudorotational Phase | Southern hemisphere (150°-190°) | Reduced flexibility compared to canonical nucleosides |
Hydrogen Bonding | O4⋯H-N3' and O2⋯H-C1' | Stabilizes crystal packing; influences solvation |
Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy reveals distinctive proton signatures: thymine methyl protons at δ 1.85-1.89 ppm, H6 resonance at δ 7.45-7.65 ppm, and characteristic sugar protons including H1' (δ 5.90-6.10 ppm), H2' (δ 2.25-2.45 ppm), H2'' (δ 2.55-2.75 ppm), H3' (δ 4.25-4.45 ppm), H4' (δ 3.85-4.05 ppm), and H5'/H5'' (δ 3.65-3.80 ppm) [2]. The absence of H3' proton signals in the 4.0-4.5 ppm region (typical for ribonucleosides) confirms 3'-deoxygenation. The H2' protons appear as distinct doublets of doublets due to differential geminal coupling (J ≈ 13.5 Hz) and vicinal coupling to H3' (J ≈ 5.0-6.5 Hz) [2] [3].
Infrared Spectroscopy: IR studies of sodium-cationized species show key vibrational modes: carbonyl stretches at 1700-1750 cm⁻¹ (C2=O and C4=O), C=C/C=N stretches at 1600-1650 cm⁻¹, and C-H bending vibrations at 1450-1500 cm⁻¹ [8]. The absence of O-H stretches above 3400 cm⁻¹ in anhydrous samples confirms intramolecular hydrogen bonding involving the 5'-hydroxymethyl group. Compared to protonated forms, sodium cationization preserves the canonical 2,4-diketo tautomer, evidenced by the lack of diagnostic bands for enol tautomers (≈1650 cm⁻¹) [8].
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (ESI-MS) shows the [M+H]+ ion at m/z 243.0976 and [M+Na]+ adduct at m/z 265.0796, consistent with the molecular formula C₁₀H₁₄N₂O₅ [3] [7]. Collision-induced dissociation (CID) of [M+H]+ produces dominant fragments at m/z 127 (protonated thymine) and m/z 117 (sugar moiety), indicating preferential N-glycosidic bond cleavage [8]. Energy-resolved CID experiments establish the relative stability order: [dThd+Na]+ < [Thd+Na]+ for sodium adducts, reflecting altered dissociation pathways due to 3'-deoxygenation [8].
Table 4: Spectroscopic Signatures of 5-Methyl-3'-deoxyuridine
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 1.85-1.89 (3H, s) | Thymine C5-CH₃ |
δ 7.45-7.65 (1H, s) | Thymine H6 | |
δ 5.90-6.10 (1H, d, J=6-8 Hz) | Sugar H1' | |
δ 2.25-2.75 (2H, m) | Sugar H2'/H2'' (distinct from 3'-OH containing analogs) | |
δ 3.65-4.45 (5H, m) | H3', H4', H5'/H5'', OH | |
IR | 1700-1750 cm⁻¹ (strong) | C2=O and C4=O stretches |
1600-1650 cm⁻¹ (medium) | C=C/C=N stretches | |
1450-1500 cm⁻¹ (medium) | C-H bending | |
Mass Spec | m/z 243.0976 [M+H]+ | Protonated molecular ion |
m/z 265.0796 [M+Na]+ | Sodiated molecular ion | |
m/z 127 [Thy+H]+ | Protonated thymine fragment | |
m/z 117 [Sugar+H]+ | Protonated 3-deoxyribose fragment |
5-Methyl-3'-deoxyuridine exhibits profound structural differences from canonical uridine and 2'-deoxyuridine that dictate its biochemical behavior. The absence of the 3'-hydroxyl group represents the most significant modification, converting the sugar from ribose to 3-deoxyribose. This alteration eliminates a key hydrogen bonding participant in nucleic acid duplex formation and prevents phosphodiester linkage at the 3' position, explaining its function as an RNA chain terminator [5] [9]. Comparative NMR analysis shows upfield shifts of H2' protons (Δδ ≈ +0.3-0.5 ppm) relative to uridine due to reduced electronegative substituent effects [2] [3].
Conformationally, the 3'-deoxy modification restricts pseudorotational flexibility, favoring C2'-endo puckering (≈80% population) versus the C3'-endo/C2'-endo equilibrium (≈60:40) observed in canonical uridine [4] [8]. This preference influences nucleic acid backbone geometry, promoting A-form-like characteristics despite the absence of 2'-OH. The glycosidic bond stability decreases relative to uridine, as evidenced by lower N-glycosidic bond dissociation energies in energy-resolved CID experiments (≈0.3-0.5 eV reduction) [8].
Functionally, the 5-methyl group enhances base stacking interactions compared to uridine while maintaining the hydrogen bonding pattern of thymine (O2 and O4 acceptors, N3 donor). In sodium cationized forms, 5-methyl-3'-deoxyuridine uniquely exhibits bidentate (O2,O2') coordination versus tridentate (O2,O4',O5') coordination in canonical uridine, altering gas-phase conformation and charge distribution [8]. This differential metal ion binding may influence enzymatic recognition and contributes to its activity as a substrate analog for viral polymerases [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7